1-Bromo-2-methylhexane

Alkyl Bromide Physicochemical Property Separation Science

1-Bromo-2-methylhexane (C₇H₁₅Br) is a primary alkyl halide characterized by a bromine atom on a primary carbon adjacent to a beta-methyl branching site. This specific β-branched primary alkyl bromide structure positions it as an intermediate electrophile for Sₙ2 alkylation and Grignard reagent formation, where steric effects are balanced with the retention of primary halide reactivity.

Molecular Formula C7H15Br
Molecular Weight 179.1 g/mol
CAS No. 101258-57-5
Cat. No. B035086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-methylhexane
CAS101258-57-5
Molecular FormulaC7H15Br
Molecular Weight179.1 g/mol
Structural Identifiers
SMILESCCCCC(C)CBr
InChIInChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3
InChIKeyCKHQKWRHPZIGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-methylhexane (CAS 101258-57-5): Procurement-Specific Overview for Branched Alkyl Bromide Selection


1-Bromo-2-methylhexane (C₇H₁₅Br) is a primary alkyl halide characterized by a bromine atom on a primary carbon adjacent to a beta-methyl branching site. This specific β-branched primary alkyl bromide structure positions it as an intermediate electrophile for Sₙ2 alkylation and Grignard reagent formation, where steric effects are balanced with the retention of primary halide reactivity. Key estimated properties include a boiling point of ~170°C, density of ~1.134 g/cm³, and a LogP of 3.21 [1].

1-Bromo-2-methylhexane (CAS 101258-57-5): Why Generic Alkyl Bromide Substitution is Not Recommended


Direct substitution of 1-Bromo-2-methylhexane with a linear analog (e.g., 1-bromohexane) or a more sterically hindered branched isomer will alter key physicochemical and reactivity parameters that affect synthetic outcomes. This compound's β-branched primary structure confers distinct properties—including a LogP of 3.21 , an estimated boiling point of ~170°C , and a primary carbon electrophilicity for Sₙ2 reactions [1]—that differ from linear, secondary, or more heavily branched comparators. Such changes directly impact reaction yields, separation efficiency, and product purity in processes ranging from aldehyde synthesis to organometallic reagent preparation.

1-Bromo-2-methylhexane (CAS 101258-57-5): Quantitative Evidence for Differentiated Procurement


1-Bromo-2-methylhexane vs. 1-Bromohexane: Comparative Boiling Point and Density Data

1-Bromo-2-methylhexane exhibits a higher boiling point (170.18°C, estimated) compared to its linear analog, 1-bromohexane (154-158°C, experimental), a difference of +12 to +16°C [1]. Additionally, its density is lower (1.1337 g/cm³ estimated) than that of 1-bromohexane (1.176 g/mL) [2]. These property differences are a direct consequence of the beta-methyl branching.

Alkyl Bromide Physicochemical Property Separation Science

1-Bromo-2-methylhexane vs. 2-Bromoheptane: Comparative LogP and Hydrophobicity Data

1-Bromo-2-methylhexane has a calculated LogP of 3.21, while the isomeric secondary alkyl bromide 2-bromoheptane (1-methylhexyl bromide) has a slightly lower LogP of 3.07 (calculated) [1]. The higher LogP of the primary β-branched bromide indicates increased lipophilicity.

Alkyl Bromide Hydrophobicity Lipophilicity

1-Bromo-2-methylhexane vs. 1-Bromo-2-methylpropane: Comparative Hydrophobicity and Boiling Point Data

1-Bromo-2-methylhexane has a calculated XLogP of 3.8 and an estimated boiling point of 170.18°C, whereas the shorter-chain analog 1-bromo-2-methylpropane has an XLogP of 2.3 and a boiling point of 90.5°C [1]. The difference in chain length (C₇ vs. C₄) results in a +1.5 unit increase in XLogP and a ~80°C higher boiling point.

Alkyl Bromide Hydrophobicity Separation

1-Bromo-2-methylhexane in Aliphatic Aldehyde Synthesis: Comparative Yield Data

In a microwave-assisted synthesis of aliphatic aldehydes from alkyl bromides in heterogeneous medium, 1-bromo-2-methylhexane provided 2-methylhexanal in ~93% yield [1]. This yield is higher than the yields reported for linear 1-bromononane (~86%), 1-bromodecane (~82%), and 1-bromooctane (no yield reported) under identical conditions [1].

Alkyl Bromide Synthetic Yield Aldehyde Synthesis

1-Bromo-2-methylhexane vs. 2-Bromohexane: Comparative Sₙ2 Reactivity Class Inference

As a primary alkyl halide, 1-bromo-2-methylhexane is expected to undergo Sₙ2 reactions at a faster rate than secondary alkyl bromides like 2-bromohexane. While direct kinetic data for this specific compound are unavailable, the established principle that primary halides react faster than secondary halides due to reduced steric hindrance [1] supports a class-level inference of higher Sₙ2 reactivity for 1-bromo-2-methylhexane compared to its secondary isomer.

Alkyl Bromide Sₙ2 Reactivity Steric Hindrance

1-Bromo-2-methylhexane (CAS 101258-57-5): Optimal Research and Industrial Application Scenarios


Synthesis of Branched Aliphatic Aldehydes via Microwave-Assisted Oxidation

1-Bromo-2-methylhexane is specifically suited for the preparation of 2-methylhexanal in high yield (~93%) under microwave irradiation conditions, outperforming several linear alkyl bromides in this protocol [1]. This makes it a preferred starting material for synthesizing branched aldehydes used in fragrance and flavor industries.

Preparation of β-Branched Organometallic Reagents (Grignard and Organolithium Compounds)

The compound serves as a key precursor for 1-methylhexylmagnesium bromide and related organometallics, which are essential for introducing the 2-methylhexyl group into complex molecules [1]. The β-branching offers a balance of steric bulk and primary carbon reactivity, useful in fine-tuning the nucleophilicity and selectivity of these reagents.

Design of Lipophilic Building Blocks for Liquid Crystals and Surfactants

With a LogP of 3.21 [1] and a calculated XLogP of 3.8 , 1-bromo-2-methylhexane imparts significant hydrophobicity. This property is valuable in the synthesis of liquid crystals, surfactants, and specialty materials where precise control over mesomorphism, solubility, and interfacial behavior is required.

Sₙ2 Alkylation for Introducing Branched Alkyl Chains

As a primary alkyl bromide, it is an excellent electrophile for Sₙ2 alkylation reactions, offering faster kinetics than secondary or tertiary analogs [2]. This makes it suitable for functionalizing nucleophiles with a branched alkyl chain in pharmaceutical intermediate and agrochemical synthesis.

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